
2-(4-アミノフェニル)-1,3,4-チアジアゾール
概要
説明
4-(1,3,4-Thiadiazol-2-yl)aniline is a heterocyclic compound featuring a thiadiazole ring fused with an aniline moiety.
科学的研究の応用
4-(1,3,4-Thiadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development
Medicine: Its derivatives are investigated for their potential use as therapeutic agents against various diseases, including cancer and infectious diseases
Industry: The compound is used in the development of pesticides, herbicides, and dyes due to its stability and reactivity
作用機序
Target of Action
The primary targets of 4-(1,3,4-Thiadiazol-2-yl)aniline are pathogenic fungi and bacteria . This compound has shown significant activity against these pathogens, making it a potent antimicrobial agent .
Mode of Action
4-(1,3,4-Thiadiazol-2-yl)aniline interacts with its targets by disrupting essential biological processes. For instance, in fungi, it disrupts cell wall biogenesis, leading to changes in cell shape and size . This disruption prevents the cells from maintaining their characteristic shape, leading to the formation of giant cells and flocculation .
Biochemical Pathways
The action of 4-(1,3,4-Thiadiazol-2-yl)aniline affects several biochemical pathways. In fungi, it disrupts the synthesis of key cell wall components such as chitin and β (1→3) glucans . This disruption leads to an uneven distribution of these components, increased sensitivity to substances interacting with wall polymerization, and ultimately, impaired cell wall integrity .
Action Environment
The action of 4-(1,3,4-Thiadiazol-2-yl)aniline can be influenced by environmental factors. It’s worth noting that the mesoionic nature of 1,3,4-thiadiazoles allows these compounds to cross cellular membranes and interact with biological targets with distinct affinities , suggesting that the cellular environment could play a role in the compound’s action.
生化学分析
Biochemical Properties
4-(1,3,4-Thiadiazol-2-yl)aniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules It has been shown to inhibit certain enzymes, such as tyrosinase, which is involved in melanin synthesisAdditionally, 4-(1,3,4-Thiadiazol-2-yl)aniline interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 4-(1,3,4-Thiadiazol-2-yl)aniline on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4-(1,3,4-Thiadiazol-2-yl)aniline has been shown to induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins. This compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .
Molecular Mechanism
At the molecular level, 4-(1,3,4-Thiadiazol-2-yl)aniline exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, 4-(1,3,4-Thiadiazol-2-yl)aniline can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3,4-Thiadiazol-2-yl)aniline have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions, with minimal degradation over time. Long-term studies have shown that 4-(1,3,4-Thiadiazol-2-yl)aniline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(1,3,4-Thiadiazol-2-yl)aniline vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing tumor growth and improving metabolic function. At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
4-(1,3,4-Thiadiazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolic homeostasis. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy balance .
Transport and Distribution
The transport and distribution of 4-(1,3,4-Thiadiazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
4-(1,3,4-Thiadiazol-2-yl)aniline exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,4-Thiadiazol-2-yl)aniline typically involves the reaction of 2-amino-1,3,4-thiadiazole with aniline under specific conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent, which facilitates the formation of the thiadiazole ring . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for 4-(1,3,4-Thiadiazol-2-yl)aniline often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 4-(1,3,4-Thiadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aniline ring, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which exhibit enhanced biological activities and improved physicochemical properties .
類似化合物との比較
1,3,4-Thiadiazole: A core structure with similar biological activities.
1,2,4-Thiadiazole: Another isomer with distinct properties and applications.
1,2,3-Thiadiazole: Known for its unique reactivity and biological activities.
Uniqueness: 4-(1,3,4-Thiadiazol-2-yl)aniline stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form stable derivatives with diverse pharmacological properties makes it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
4-(1,3,4-thiadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCAXUAPNVLRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


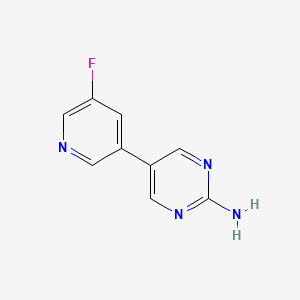
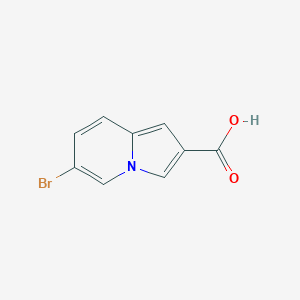
![5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380296.png)
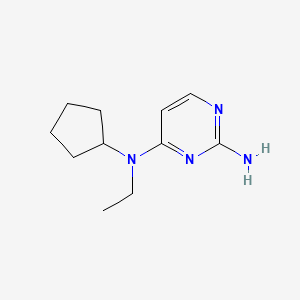
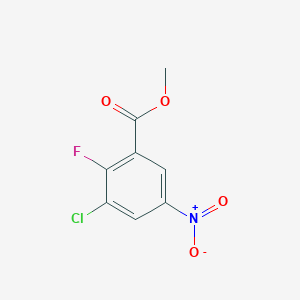
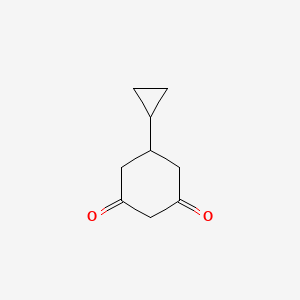

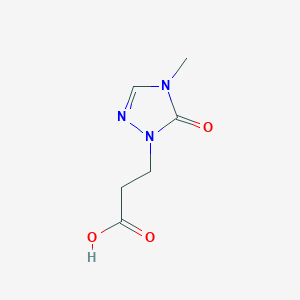
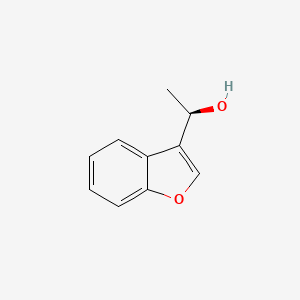
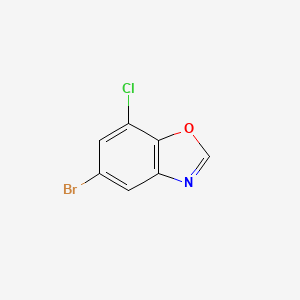
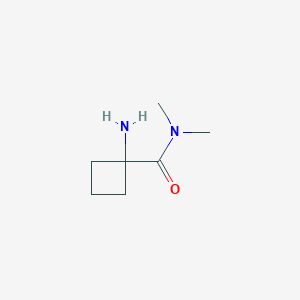
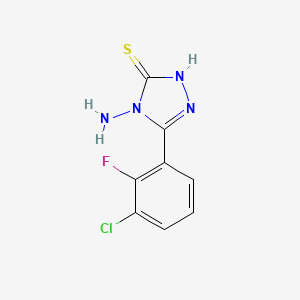
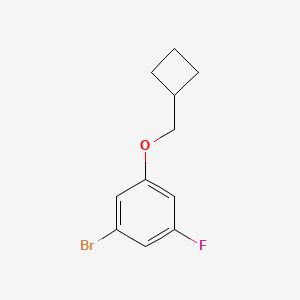
![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)
